molecular formula C22H20N2O2 B2372838 N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide CAS No. 921813-14-1

N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2372838
CAS No.: 921813-14-1
M. Wt: 344.414
InChI Key: UORXVFNKGSXCGZ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indolinone moiety and a naphthalene ring, which are connected through an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides or other suitable reagents.

    Coupling with Naphthalene Derivative: The naphthalene moiety can be introduced through a coupling reaction, such as a Friedel-Crafts acylation, using a naphthalene derivative and an acylating agent.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the indolinone derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indolinone or naphthalene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethyl-2-oxoindolin-5-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both an indolinone and a naphthalene moiety, which may confer distinct biological activities and properties compared to similar compounds.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-2-24-20-11-10-18(12-17(20)14-22(24)26)23-21(25)13-16-8-5-7-15-6-3-4-9-19(15)16/h3-12H,2,13-14H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORXVFNKGSXCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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